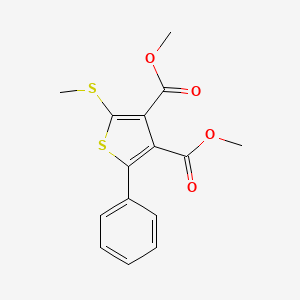
Dimethyl 2-(methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylate is an organosulfur compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two ester groups, a methylsulfanyl group, and a phenyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylate typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the desired functional groups. One common method involves the use of Meldrum’s acid derivatives, which are known for their versatility in organic synthesis . The reaction conditions often include the use of solvents such as ethanol and catalysts like sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield dimethyl 2-(sulfinyl)-5-phenylthiophene-3,4-dicarboxylate, while reduction of the ester groups can produce dimethyl 2-(methylsulfanyl)-5-phenylthiophene-3,4-diol.
Scientific Research Applications
Dimethyl 2-(methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Dimethyl 2-(methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The presence of the methylsulfanyl group allows it to participate in redox reactions, influencing cellular processes and signaling pathways. Its ability to undergo electrophilic aromatic substitution also enables it to interact with various biomolecules, potentially modulating their functions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylate: Unique due to the combination of ester, methylsulfanyl, and phenyl groups.
Dimethyl sulfide: A simpler organosulfur compound with a characteristic odor.
Methylsulfonylmethane: Known for its use in alternative medicine.
Uniqueness
This compound stands out due to its complex structure and the presence of multiple functional groups, making it a versatile compound for various applications. Its unique combination of properties allows it to participate in a wide range of chemical reactions and interact with different molecular targets, enhancing its potential in scientific research and industrial applications.
Properties
CAS No. |
61522-09-6 |
|---|---|
Molecular Formula |
C15H14O4S2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
dimethyl 2-methylsulfanyl-5-phenylthiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C15H14O4S2/c1-18-13(16)10-11(14(17)19-2)15(20-3)21-12(10)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
YOHUSQBKTAWUKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C1C(=O)OC)SC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















